N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline
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Overview
Description
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a central nitrogen atom. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline typically involves organic synthesis techniques. One common method is the nucleophilic substitution reaction, where diphenylethenyl groups are introduced into an aniline molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions but on a larger scale.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic solvents like chloroform, dimethylformamide, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent dye for imaging applications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer reactions, making it useful in applications such as OLEDs and solar cells . The molecular targets include various organic molecules and materials that can interact with the compound’s phenyl groups and nitrogen atom.
Comparison with Similar Compounds
- Benzenamine,4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]-
- N,N-Bis(4-methylphenyl)-4-(2,2-diphenylethenyl)benzenamine
Comparison: N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline is unique due to its specific structural arrangement, which includes multiple phenyl groups and a central nitrogen atom. This structure provides enhanced stability and reactivity compared to similar compounds . Additionally, its applications in OLEDs and solar cells highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
142050-10-0 |
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Molecular Formula |
C48H39N |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C48H39N/c1-36-31-37(2)33-46(32-36)49(44-27-23-38(24-28-44)34-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)45-29-25-39(26-30-45)35-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-35H,1-2H3 |
InChI Key |
JRJYYMMFKIQITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
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